molecular formula C15H18N4O2 B7631983 1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one

1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one

Cat. No. B7631983
M. Wt: 286.33 g/mol
InChI Key: PABLUOMWCZFSET-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one is a chemical compound that has potential applications in scientific research. It is a triazolone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of specific enzymes or receptors. It has also been suggested that it may act by interfering with the synthesis or function of specific proteins.
Biochemical and Physiological Effects
1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. It has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to exhibit antifungal activity by inhibiting the growth of specific fungi.

Advantages and Limitations for Lab Experiments

1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one has several advantages and limitations for lab experiments. One advantage is that it has potential applications in various scientific research areas. Another advantage is that it is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully evaluated.

Future Directions

There are several future directions for research on 1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one. One direction is to further investigate its mechanism of action and potential targets. Another direction is to evaluate its potential toxicity and side effects. Additionally, future research could focus on optimizing the synthesis method to increase the yield and purity of the compound. Finally, future research could investigate the potential of 1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one as a therapeutic agent for various diseases.

Synthesis Methods

1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one can be synthesized using various methods, including condensation of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate, followed by cyclization with methyl isocyanate. Another method involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with methyl isocyanate. The yield of the synthesis method is approximately 50%.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one has various scientific research applications. It has been used as a potential anti-inflammatory agent, antitumor agent, and antifungal agent. It has also been used as a potential inhibitor of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10-4-5-11(2)13(8-10)18-9-16-15(21)19(18)12-6-7-17(3)14(12)20/h4-5,8-9,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABLUOMWCZFSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=NC(=O)N2C3CCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one

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